1H NMR and 13C NMR chemical shifts for 2-Amino-3-hydroxypropanenitrile hydrochloride
1H NMR and 13C NMR chemical shifts for 2-Amino-3-hydroxypropanenitrile hydrochloride
Analytical Profiling of 2-Amino-3-hydroxypropanenitrile Hydrochloride: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Amino-3-hydroxypropanenitrile hydrochloride (CAS: 1461707-49-2)
Executive Summary
2-Amino-3-hydroxypropanenitrile, commonly known as serine nitrile, is a critical intermediate in both prebiotic chemistry (via the Strecker synthesis of glycolaldehyde) and modern pharmaceutical development. Because the free base of an α -aminonitrile is highly susceptible to retro-Strecker degradation and oligomerization in aqueous environments, it is typically isolated and analyzed as its hydrochloride salt.
This whitepaper provides an in-depth technical breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-amino-3-hydroxypropanenitrile hydrochloride. By exploring the causality behind the spectral data and providing a self-validating experimental protocol, this guide ensures high-fidelity analytical verification for researchers synthesizing or utilizing this compound.
Structural & Mechanistic Context: The Causality of Chemical Shifts
Understanding the NMR profile of 2-amino-3-hydroxypropanenitrile hydrochloride requires analyzing the competing electronic and stereochemical forces within the molecule ( HO−CH2−CH(NH3+)−CN ).
C NMR: Anisotropic Shielding and Inductive Effects
The carbon backbone consists of three distinct environments [1]:
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C1 (Nitrile Carbon): The sp -hybridized carbon of the nitrile group is heavily deshielded by the nitrogen atom, typically resonating at 121.3 ppm .
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C3 (Hydroxymethyl Carbon): The β -carbon is deshielded by the adjacent electronegative hydroxyl oxygen, placing it at 62.9 ppm .
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C2 ( α -Carbon): The chemical shift of the α -carbon is a product of competing effects. While the protonated amine ( −NH3+ ) exerts a strong electron-withdrawing inductive effect, the linear triple bond of the nitrile group creates a cylinder of electron density that provides anisotropic shielding . This shielding effect pushes the C2 resonance upfield to 44.9 ppm , which is significantly lower than the α -carbon of a standard amino acid like serine (~57 ppm).
H NMR: Diastereotopic Protons and Spin-Spin Coupling
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α -Proton (C2-H): The proton attached to the chiral center is strongly deshielded by the combined inductive withdrawal of the −CN and −NH3+ groups, shifting its resonance downfield to the 4.40–4.70 ppm region.
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β -Protons (C3-H 2 ): The C2 carbon is a stereocenter. Consequently, the two protons on the adjacent C3 hydroxymethyl group are diastereotopic . They do not share the same spatial or chemical environment, even in freely rotating solutions. As a result, they couple not only with the α -proton ( 3J≈4−7 Hz) but also with each other (geminal coupling, 2J≈11−12 Hz). This manifests as an ABX or AMX spin system, yielding two distinct doublet of doublets (dd) in the 3.80–4.10 ppm range.
Self-Validating Experimental Protocol
To achieve reproducible and highly resolved NMR spectra for 2-amino-3-hydroxypropanenitrile hydrochloride, the sample environment must be rigorously controlled. The following protocol integrates self-validating steps to prevent degradation and ensure accurate referencing.
Step 1: Sample Preparation and Weighing
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Weigh 10–15 mg of the lyophilized 2-amino-3-hydroxypropanenitrile hydrochloride salt. Caution: The salt is highly hygroscopic; handle in a low-humidity environment.
Step 2: Solvent and Standard Addition
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Dissolve the sample in 0.6 mL of Deuterium Oxide ( D2O , 99.9% D).
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Self-Validation Check: Add Trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to a final concentration of 0.5 mM. This provides an internal standard calibrated precisely to 0.00 ppm, eliminating solvent-dependency errors.
Step 3: pD Control (Critical Step)
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Measure the pD of the solution (pD = pH meter reading + 0.4). The solution should be acidic (pD 3.0–4.0) due to the hydrochloride salt.
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Causality:Do not neutralize the solution. Elevating the pH above 7.0 deprotonates the amine, triggering rapid retro-Strecker elimination into glycolaldehyde and hydrogen cyanide, or initiating polymerization [2]. The acidic environment is the self-validating mechanism that locks the molecule in its stable −NH3+ state.
Step 4: Acquisition Parameters
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Transfer the solution to a standard 5 mm NMR tube.
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1 H NMR: Acquire at 400 MHz (or higher) using 16–32 scans, a relaxation delay (D1) of 2 seconds, and water suppression (e.g., presaturation) if residual HOD obscures the 4.7 ppm region.
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13 C NMR: Acquire at 101 MHz using 512–1024 scans, a relaxation delay of 2 seconds, and standard proton decoupling (WALTZ-16).
Quantitative Data Presentation
The following tables summarize the expected chemical shifts for 2-amino-3-hydroxypropanenitrile hydrochloride in D2O at 298 K.
Table 1: 1 H NMR Chemical Shifts (400 MHz, D2O )
| Position | Shift (ppm) | Multiplicity | Integration | Expected Coupling (Hz) | Assignment |
| C2-H | 4.40 – 4.70 | t or dd | 1H | 3J≈5.0 | α -CH |
| C3-H a | 3.90 – 4.10 | dd | 1H | 2J≈11.5 , 3J≈4.5 | β -CH 2 (diastereotopic) |
| C3-H b | 3.80 – 3.95 | dd | 1H | 2J≈11.5 , 3J≈6.0 | β -CH 2 (diastereotopic) |
Table 2: 13 C NMR Chemical Shifts (101 MHz, D2O ) [1]
| Position | Shift (ppm) | Carbon Type | Assignment |
| C1 | 121.3 | Quaternary (C) | Nitrile ( −C≡N ) |
| C3 | 62.9 | Secondary (CH 2 ) | Hydroxymethyl ( −CH2OH ) |
| C2 | 44.9 | Tertiary (CH) | α -Carbon ( −CHNH3+ ) |
Workflow Visualization
The following diagram illustrates the lifecycle of serine nitrile, from its Strecker synthesis to its stabilization as a hydrochloride salt for NMR validation.
Workflow for the synthesis, stabilization, and NMR validation of serine nitrile hydrochloride.
References
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Title: Photochemical reductive homologation of hydrogen cyanide using sulfite and ferrocyanide Source: Chemical Communications, Royal Society of Chemistry (2018) URL: [Link]
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Title: Prebiotic Synthesis of Cysteine Peptides That Catalyze Peptide Ligation in Neutral Water Source: Science / ChemRxiv (2020) URL: [Link]
